molecular formula C7H12N2S B1454261 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine CAS No. 1155530-59-8

2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine

Cat. No.: B1454261
CAS No.: 1155530-59-8
M. Wt: 156.25 g/mol
InChI Key: BKAARAYQIPOVLF-UHFFFAOYSA-N
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Description

Molecular Structure and Functional Groups

The molecular architecture of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine centers around a thiazole heterocycle that serves as the primary structural scaffold. The thiazole ring system consists of a five-membered aromatic ring containing one sulfur atom at position 1 and one nitrogen atom at position 3, following standard thiazole numbering conventions. This heterocyclic core exhibits significant electron density distribution due to the presence of both electron-donating and electron-withdrawing heteroatoms. The methyl substituent attached at position 5 of the thiazole ring introduces steric and electronic effects that influence the overall molecular reactivity and binding characteristics.

The propan-2-amine side chain represents a critical functional component, featuring a tertiary amine nitrogen atom bonded to a secondary carbon center. This structural arrangement creates a branched aliphatic chain with two methyl groups extending from the central carbon atom that connects to the thiazole ring system. The amine functionality exhibits basic properties typical of aliphatic amines, contributing to the compound's potential for protonation and salt formation under physiological conditions.

Functional Group Position Chemical Properties Structural Impact
Thiazole Ring Core Structure Aromatic, Electron-deficient Primary scaffold providing rigidity
Methyl Substituent Position 5 of Thiazole Electron-donating Enhances electron density, steric bulk
Tertiary Amine Propan-2-amine Chain Basic, Nucleophilic Enables protonation, hydrogen bonding
Branched Aliphatic Chain Side Chain Hydrophobic Influences lipophilicity and membrane permeability

The International Union of Pure and Applied Chemistry name for this compound reflects its systematic structural organization: this compound. The Simplified Molecular Input Line Entry System representation appears as CC1=CN=C(S1)C(C)(C)N, which encodes the complete structural information in a linear format. The International Chemical Identifier string InChI=1S/C7H12N2S/c1-5-4-9-6(10-5)7(2,3)8/h4H,8H2,1-3H3 provides comprehensive structural details including connectivity and hydrogen distribution.

Isomerism and Stereochemical Features

The structural framework of this compound exhibits limited stereochemical complexity due to the absence of chiral centers in its molecular architecture. The compound possesses a quaternary carbon atom at the junction between the thiazole ring and the propan-2-amine chain, but this carbon center bears two identical methyl substituents, eliminating the possibility of optical isomerism. The planar nature of the thiazole ring system constrains the overall molecular geometry, restricting conformational flexibility and reducing the potential for geometric isomerism.

Structural isomers of this compound exist within the broader class of thiazole-containing amines, differing in the position of substituents on either the thiazole ring or the aliphatic chain. Notable structural analogs include 2-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine, which features the amine functionality at the terminal carbon rather than the secondary position. Another related isomer, 1-(2-Methyl-1,3-thiazol-5-yl)propan-2-amine, demonstrates how positional changes of the methyl group on the thiazole ring can generate distinct structural variants.

The rotational barriers around the carbon-carbon bond connecting the thiazole ring to the propan-2-amine chain represent the primary source of conformational variation. These rotational preferences influence the spatial orientation of functional groups and affect intermolecular interactions, particularly hydrogen bonding patterns involving the amine nitrogen. Computational chemistry data indicates specific topological polar surface area values and rotatable bond counts that characterize the compound's three-dimensional accessibility.

Physicochemical Properties (Melting Point, Solubility, Stability)

The physicochemical properties of this compound reflect the combined influences of its heterocyclic aromatic system and aliphatic amine functionality. The compound appears as a liquid at room temperature, indicating a relatively low melting point that facilitates handling and storage under standard laboratory conditions. Storage recommendations specify room temperature conditions, suggesting thermal stability under normal atmospheric conditions without requiring specialized preservation methods.

Molecular weight determinations consistently report 156.25 grams per mole across multiple analytical sources, confirming the compound's identity and purity standards. The exact mass calculations yield 156.07212 atomic mass units, providing precise values for mass spectrometric identification and analytical verification. Density measurements and boiling point determinations remain largely unreported in available literature, suggesting these properties require further experimental investigation.

Property Value Reference Standard Analytical Method
Molecular Weight 156.25 g/mol Consistent across sources Calculated from molecular formula
Exact Mass 156.07212 amu High precision determination Mass spectrometric analysis
Physical State Liquid Room temperature Visual observation
Storage Temperature Room temperature Stability consideration Standard practice
Purity Standards 95% typical Commercial specifications Analytical verification

Solubility characteristics of the compound depend significantly on the polarity and hydrogen bonding capacity of the solvent system. The presence of the basic amine functionality suggests enhanced solubility in protic solvents and aqueous media, particularly under acidic conditions where protonation can occur. The thiazole ring system contributes aromatic character that may influence solubility in organic solvents, while the branched aliphatic chain provides hydrophobic interactions.

Chemical stability assessments indicate the compound maintains structural integrity under standard storage conditions, with no specific stability concerns reported in safety documentation. The thiazole ring system exhibits resistance to hydrolysis and oxidation under neutral conditions, while the amine functionality remains susceptible to acid-base reactions that do not compromise structural stability. Long-term stability studies and degradation pathway investigations represent areas requiring additional research to establish comprehensive stability profiles for pharmaceutical and industrial applications.

Properties

IUPAC Name

2-(5-methyl-1,3-thiazol-2-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-5-4-9-6(10-5)7(2,3)8/h4H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAARAYQIPOVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, antiviral, and anticancer activities. The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, they can modulate the expression of genes involved in cell cycle regulation and metabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death. Additionally, they can alter gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation. Long-term exposure to this compound in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage. Toxicity studies in animal models have highlighted potential side effects, including hepatotoxicity and nephrotoxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, thiazole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound in different cellular compartments can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.

Biological Activity

2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. Thiazoles are known for their ability to interact with various biological targets, influencing numerous biochemical pathways. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is integral to its biological function. The thiazole moiety is characterized by its sulfur and nitrogen-containing heterocyclic structure, contributing to the compound's reactivity and interaction with biological systems.

Enzyme Inhibition

Research indicates that thiazole derivatives like this compound can inhibit key enzymes involved in metabolic pathways. For instance, studies have shown that similar thiazole compounds can inhibit bacterial DNA gyrase, a critical enzyme for DNA replication in bacteria, suggesting potential applications as antibacterial agents.

Anticancer Activity

The compound exhibits significant anticancer properties by inducing apoptosis in cancer cells. This effect is mediated through the modulation of cell signaling pathways and interactions with biomolecules that regulate cell survival and proliferation. Notably, thiazole derivatives have been shown to selectively target cancer cells, leading to decreased viability in various cancer cell lines .

Antimicrobial Activity

Thiazole derivatives have demonstrated substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes essential for survival. For example, N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride has shown effectiveness against bacterial strains by disrupting their replication processes.

Case Studies

  • Anticancer Efficacy : A study involving various thiazole derivatives revealed that specific modifications to the thiazole ring can enhance anticancer activity against colorectal adenocarcinoma (Caco-2) cells. Compounds were tested at concentrations of 100 µM, showing significant reductions in cell viability compared to untreated controls .
    CompoundCell LineViability Reduction (%)
    Compound 1Caco-239.8
    Compound 2A54931.9
  • Antibacterial Activity : Research highlighted the effectiveness of thiazole derivatives in inhibiting bacterial growth. The Minimum Inhibitory Concentration (MIC) values were reported as low as 0.06 mg/mL for certain compounds .

Scientific Research Applications

Pharmaceutical Applications

The compound has garnered attention for its potential in drug development, particularly as an antimicrobial agent. Research indicates that derivatives of thiazole compounds exhibit notable antibacterial and antifungal activities. For instance, studies have shown that certain thiazole derivatives can surpass the efficacy of conventional antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Bacillus cereus, with Minimum Inhibitory Concentrations (MIC) as low as 0.06 mg/mL .

Case Study: Antimicrobial Activity

A study evaluated various thiazole derivatives, including 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine, demonstrating that modifications at specific positions on the thiazole ring significantly influenced their antibacterial potency. The introduction of methyl groups and amino groups proved beneficial for enhancing activity against pathogens like Aspergillus niger and Listeria monocytogenes .

Agricultural Applications

In agriculture, thiazole compounds are being explored for their potential as fungicides and herbicides. The unique structure of this compound allows it to interact with biological systems in plants, potentially offering a new avenue for pest control.

Case Study: Fungicidal Properties

Research into thiazole derivatives has indicated promising fungicidal properties against various plant pathogens. For example, certain derivatives have shown effectiveness in inhibiting the growth of fungal species that affect crops, thereby enhancing agricultural productivity .

Material Science Applications

The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of new polymers or coatings with enhanced properties. Its ability to form stable complexes with metals could lead to advancements in catalysis and materials engineering.

Case Study: Polymer Development

Investigations into the incorporation of thiazole compounds into polymer matrices have revealed improvements in thermal stability and mechanical strength. Such enhancements could be critical for developing advanced materials used in aerospace and automotive industries .

Chemical Synthesis and Research

As a building block in organic synthesis, this compound serves as a precursor for synthesizing more complex molecules. Its reactivity allows chemists to explore new synthetic pathways for creating pharmaceuticals and agrochemicals.

Research Findings

Recent studies have focused on synthesizing novel thiazole derivatives through various reaction pathways involving this compound. These derivatives are being tested for a range of biological activities, further expanding the potential applications of thiazole chemistry in medicinal chemistry .

Comparison with Similar Compounds

Key Findings :

  • Substituent Effects: Electron-donating groups (e.g., -NH₂ in 8g) enhance inhibitory activity, likely due to improved hydrogen bonding with the enzyme active site. Conversely, electron-withdrawing groups (e.g., -NO₂ in 8h) slightly reduce potency .
  • Methyl Positioning : Para-methyl substitution (8d ) outperforms meta or ortho positions in analogs, suggesting steric and electronic optimization .

Thiazole-Triazole and Thiazole-Oxadiazole Hybrids

  • Its synthesis leverages high-yield (82–97%) cycloaddition reactions, contrasting with the propanamide-linked analogs’ convergent synthesis .
  • 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine (): Used in pan-genotypic HCV NS5B polymerase inhibitors (e.g., BMS-986139), this compound replaces the thiazole ring with an oxadiazole, enhancing metabolic stability. Its synthesis involves room-temperature condensation of amidoximes with orthoesters .

Substituted Thiazol-2-amines with Varied Backbones

  • Its NMR data (δ 7.64 ppm for aromatic protons) confirm structural integrity .
  • 5-(2-Methyl-1,3-thiazol-4-yl)pyridin-2-amine (): Combines pyridine and thiazole rings, with applications in kinase inhibition. Its molecular formula (C₉H₉N₃S ) and purity (99% via RP-HPLC) highlight its suitability for medicinal chemistry .

Structure-Activity Relationship (SAR) Trends

Thiazole Core : The 5-methyl-thiazol-2-yl group enhances lipophilicity and enzyme binding, as seen in 8d–h .

Linker Flexibility : Propanamide spacers (vs. rigid triazoles) allow conformational adaptability, improving target engagement .

Aryl Substitutions : Para-substituted aryl groups (e.g., 4-methylphenyl in 8d ) optimize steric and electronic interactions, whereas nitro groups introduce polarity trade-offs .

Preparation Methods

One-Pot Four-Step Synthesis from α-Active Methylene Ketones

A notable method reported involves a facile one-pot four-step synthesis starting from α-active methylene ketones, which are either symmetrical or asymmetrical. This method proceeds through:

  • Bromination of the α-active methylene ketone using N-bromosuccinimide (NBS).
  • Nucleophilic substitution with potassium thiocyanate to introduce the thiocyanate group.
  • Condensation with a primary amine (often aromatic or benzylamine) in ethanol.
  • Cyclization to form the thiazol-2(3H)-imine derivative.

This method avoids complex extraction and chromatography steps, making it efficient and scalable. The reaction conditions typically involve mild heating and ethanol as the solvent. The products are characterized by spectroscopic methods and X-ray crystallography to confirm structure and purity.

Table 1: Reaction Conditions for One-Pot Synthesis

Step Reagents/Conditions Outcome
Bromination NBS, α-active methylene ketone α-Bromo ketone intermediate
Substitution Potassium thiocyanate, ethanol Thiocyanate intermediate
Condensation Primary amine, ethanol, reflux Thiazol-2(3H)-imine derivative
Cyclization Intramolecular ring closure Thiazole ring formation

Halogenation and Haloformate-Mediated Functionalization

Another approach involves the preparation of thiazolyl derivatives by reacting thiazol-5-yl-methanol intermediates with alkyl or aryl haloformates (e.g., methyl chloroformate, ethyl chloroformate) in the presence of a suitable base and solvent. This reaction provides carbamate or related functional groups that can be further manipulated to introduce the propan-2-amine moiety.

This method is part of a broader process used in the synthesis of complex thiazole-containing compounds and involves:

  • Selection of appropriate alkyl or aryl haloformate.
  • Use of bases such as tertiary amines.
  • Solvents like dichloromethane or ethyl acetate.
  • Control of temperature to avoid side reactions such as N-oxide formation (antioxidants like L-ascorbic acid may be used to inhibit impurities).

This process is advantageous for producing crystalline intermediates useful in pharmaceutical applications.

Catalytic Enantioselective Hydrogenation for Chiral Amine Formation

For the preparation of chiral 2-(5-methyl-1,3-thiazol-2-yl)propan-2-amine, enantioselective catalytic hydrogenation of imines derived from thiazole precursors is employed. This involves:

  • Use of chiral ligands such as SegPhos or JosiPhos.
  • Palladium or rhodium catalysts under mild hydrogen pressure (1 bar H2).
  • Brønsted acid-promoted tautomerization to capture the active imine form.
  • High enantioselectivity (up to 99% ee) and catalytic efficiency.

This methodology is applicable to various N-substituted imines and allows access to optically active amines, which are valuable in drug synthesis.

General Synthetic Procedures and Purification

Additional general synthetic procedures involve:

  • Condensation of substituted pyridin-2-amines with aldehydes and isocyanides in methanol with catalytic p-toluenesulfonic acid (TosOH) at 70 °C.
  • Use of protecting groups for amine functionalities to facilitate selective reactions.
  • Purification by silica gel chromatography or preparative HPLC.
  • Extraction and drying steps using anhydrous sodium sulfate and organic solvents like ethyl acetate or dichloromethane.

These methods provide flexibility in modifying the thiazole or amine substituents and optimizing yields and purity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Notes
One-pot synthesis from ketones NBS, KSCN, primary amine, ethanol, reflux Simple, no chromatography needed Suitable for various primary amines
Haloformate functionalization Alkyl/aryl haloformate, base, solvent Produces carbamate intermediates Requires antioxidant to prevent impurities
Enantioselective hydrogenation Pd/Rh catalyst, chiral ligand, H2 (1 bar), acid High enantioselectivity, mild conditions Ideal for chiral amine synthesis
Condensation with aldehydes Pyridin-2-amine, aldehyde, isocyanide, TosOH, MeOH Versatile, allows substituent variation Requires chromatographic purification

Q & A

Q. Key Considerations :

  • Reaction efficiency depends on stoichiometric ratios (equimolar for 1b and 2 ) and reaction time (10–20 minutes for precipitation).
  • Aqueous Na₂CO₃ minimizes side reactions (e.g., hydrolysis of the thiazole ring).

How can spectroscopic and crystallographic data resolve structural ambiguities in derivatives of this compound?

Advanced Research Question
Structural characterization requires a multi-technique approach:

  • NMR : ¹H/¹³C NMR can confirm regioselectivity in the thiazole ring. For example, the methyl group at position 5 of the thiazole ring shows a singlet at δ ~2.3 ppm in ¹H NMR, while the propan-2-amine moiety exhibits split signals for CH₃ groups (~1.3 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are critical for resolving bond lengths and angles, particularly for verifying stereochemistry in chiral intermediates. For example, SHELX refinement can distinguish between keto-enol tautomers in thiazole derivatives .

Data Interpretation Example :
Contradictions in reported melting points (e.g., due to polymorphs) can be resolved via differential scanning calorimetry (DSC) paired with single-crystal XRD .

What computational methods predict the compound’s reactivity and biological interactions?

Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like nucleophilic attack sites on the thiazole ring. Molecular docking studies using AutoDock Vina or Schrödinger Suite assess binding affinity to biological targets (e.g., antimicrobial enzymes). For instance, the thiazole ring’s sulfur atom shows strong hydrogen-bonding interactions with bacterial dihydrofolate reductase .

Q. Validation :

  • Compare computational results with experimental IC₅₀ values from enzyme inhibition assays.
  • Use PubChem’s biocatalytic pathway prediction tools to identify feasible synthetic modifications .

How do reaction conditions influence yield discrepancies in thiazole-amine coupling reactions?

Advanced Research Question
Contradictory yields in literature often arise from:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates but may promote side reactions at elevated temperatures .
  • Catalyst Use : Palladium catalysts (e.g., Pd/C) improve coupling efficiency but require strict anhydrous conditions to avoid deactivation.

Q. Mitigation Strategy :

  • Design a fractional factorial experiment to test solvent, temperature, and catalyst variables .
  • Monitor reaction progress via TLC or HPLC-MS to identify byproducts.

What biological screening protocols are suitable for evaluating this compound’s antimicrobial potential?

Basic Research Question

  • In vitro Assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The thiazole moiety’s electron-deficient nature enhances membrane penetration .
  • Cytotoxicity : Pair antimicrobial testing with MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices.

Q. Advanced Follow-Up :

  • Synchrotron-based SAXS/WAXS can study structural changes in bacterial membranes post-exposure .

How can regioselectivity challenges in thiazole functionalization be addressed?

Advanced Research Question
Regioselective modifications at the thiazole C2 or C5 positions require:

  • Directing Groups : Install a transient protecting group (e.g., Boc) on the amine to steer electrophilic substitution toward C5 .
  • Metal-Mediated Catalysis : Use Cu(I)-catalyzed Huisgen cycloaddition for selective triazole formation at C2 .

Case Study :
In a convergent synthesis, coupling 5-methylthiazole-2-amine with 5-aryl-1,3,4-oxadiazole-2-thiols achieved >80% regioselectivity for C2 hybridization .

What safety protocols are critical when handling this compound?

Basic Research Question

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category 2/2A) .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of amine vapors.
  • Spill Management : Neutralize acidic residues with NaHCO₃ and adsorb liquid spills with vermiculite .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine
Reactant of Route 2
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2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.